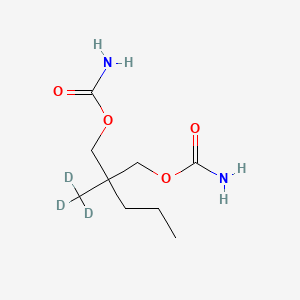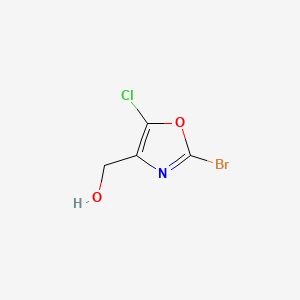
1lambda6,2,5-Thiadiazepane-1,1,4-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1lambda6,2,5-Thiadiazepane-1,1,4-trione is a chemical compound with the molecular formula C4H8N2O3S. It is also known by its IUPAC name, 1,2,5-thiadiazepan-4-one 1,1-dioxide . This compound is characterized by a seven-membered ring containing sulfur, nitrogen, and oxygen atoms, making it a member of the thiadiazepane family. It is typically found in a powder form and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 1lambda6,2,5-thiadiazepane-1,1,4-trione involves several steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as sulfur and nitrogen-containing compounds, followed by oxidation to achieve the desired trione structure . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Chemical Reactions Analysis
1lambda6,2,5-Thiadiazepane-1,1,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the trione to other functional groups.
Substitution: The compound can participate in substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1lambda6,2,5-Thiadiazepane-1,1,4-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1lambda6,2,5-thiadiazepane-1,1,4-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1lambda6,2,5-Thiadiazepane-1,1,4-trione can be compared with other similar compounds, such as:
1lambda6,4,5-thiadiazepane-1,1-dione hydrochloride: This compound has a similar ring structure but differs in its functional groups and properties.
1lambda6,4-thiazepane-1,1,5-trione: Another related compound with variations in the ring structure and oxidation states.
Properties
Molecular Formula |
C4H8N2O3S |
|---|---|
Molecular Weight |
164.19 g/mol |
IUPAC Name |
1,1-dioxo-1,2,5-thiadiazepan-4-one |
InChI |
InChI=1S/C4H8N2O3S/c7-4-3-6-10(8,9)2-1-5-4/h6H,1-3H2,(H,5,7) |
InChI Key |
GYKSAPCCQJYKNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)NCC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-ethynyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13448393.png)


![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B13448403.png)
![3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline]](/img/structure/B13448418.png)
![N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-[[1-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]azetidin-3-yl]amino]pyrimidine-4-carboxamide](/img/structure/B13448419.png)
